

# The Therapeutic Potential of RIP1 Kinase Inhibitor 7 (GSK2982772): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of **RIP1 Kinase Inhibitor 7**, also known as GSK2982772. This document summarizes key findings from preclinical and clinical research, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and experimental workflows.

### **Core Mechanism of Action**

Receptor-interacting protein kinase 1 (RIPK1) is a critical signaling node that regulates inflammation and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Dysregulation of RIPK1-mediated signaling is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[1][3] RIP1 Kinase Inhibitor 7 (GSK2982772) is a potent and highly selective, first-in-class small molecule inhibitor of RIPK1.[1][4] It functions by binding to an allosteric pocket within the RIPK1 kinase domain, thereby preventing the kinase from adopting an active conformation and consequently blocking downstream signaling cascades that lead to inflammation and necroptotic cell death.[2][4]

## Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of RIPK1 in TNF-alpha-mediated signaling and the mechanism of inhibition by GSK2982772.







Click to download full resolution via product page

Caption: TNF- $\alpha$  signaling pathway and the inhibitory action of GSK2982772 on RIPK1.





**Quantitative Data Summary** 

Preclinical In Vitro Potency

| Parameter                  | Species | Value    | Reference |
|----------------------------|---------|----------|-----------|
| IC50 (human RIP1)          | Human   | <100 nM  | [5]       |
| IC50 (human RIP1)          | Human   | 16 nM    | [6]       |
| IC50 (monkey RIP1)         | Monkey  | 20 nM    | [6]       |
| EC50 (cell necrosis assay) | -       | 1-100 nM | [5]       |

Phase I Clinical Trial Pharmacokinetics (Healthy

**Volunteers**)

| Parameter                   | Dose                    | Value              | Reference |
|-----------------------------|-------------------------|--------------------|-----------|
| Time to Cmax (solution)     | 0.1, 0.5, 2.5 mg        | Within 1 hour      | [4]       |
| Time to Cmax<br>(capsule)   | 10 mg                   | 1.5 hours          | [4]       |
| Time to Cmax<br>(capsule)   | 120 mg                  | 2.5 hours          | [4]       |
| Time to Cmax (fed state)    | -                       | 3 hours            | [4]       |
| Time to Cmax (fasted state) | -                       | 2 hours            | [4]       |
| RIPK1 Target<br>Engagement  | 60 mg and 120 mg<br>BID | >90% over 24 hours | [7][8]    |

## **Phase IIa Clinical Trial Efficacy in Ulcerative Colitis**



| Endpoint                                        | Placebo/Open-<br>Label GSK2982772 | GSK2982772/Open-<br>Label GSK2982772 | Reference |
|-------------------------------------------------|-----------------------------------|--------------------------------------|-----------|
| Mayo endoscopic<br>score of 0 or 1 at Day<br>43 | 0/12 (0%)                         | 3/24 (13%)                           | [9]       |
| Mayo endoscopic<br>score of 0 or 1 at Day<br>85 | 1/9 (11%)                         | 3/22 (14%)                           | [9]       |

**Phase II Clinical Trial Efficacy in Psoriasis** 

| Endpoint                                 | Placebo | GSK2982772 (960<br>mg MR once daily) | Reference |
|------------------------------------------|---------|--------------------------------------|-----------|
| PASI 75 at Week 12<br>(Posterior Median) | 4.9%    | 1.8%                                 | [3]       |

## Key Experimental Protocols In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

- Reaction Setup: A reaction mixture is prepared containing the RIPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and ATP in a kinase buffer.
- Inhibitor Addition: Serial dilutions of GSK2982772 are added to the reaction mixture.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ADP-Glo<sup>™</sup> Reagent Addition: The ADP-Glo<sup>™</sup> Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction,



which produces a luminescent signal.

 Data Analysis: The luminescent signal is measured using a plate-reading luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

# Phase I Clinical Trial in Healthy Volunteers (NCT02302404)

This first-in-human study was designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of GSK2982772.[7][10][11]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. bmjopengastro.bmj.com [bmjopengastro.bmj.com]
- 10. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- To cite this document: BenchChem. [The Therapeutic Potential of RIP1 Kinase Inhibitor 7 (GSK2982772): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385368#exploring-the-therapeutic-potential-of-rip1-kinase-inhibitor-7]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com